6-bromo-N-(4-morpholinophenyl)quinazolin-4-amine

S1PR1 agonism GPCR screening quinazoline polypharmacology

6-Bromo-N-(4-morpholinophenyl)quinazolin-4-amine (PubChem CID 1189450) is a synthetic 4-anilinoquinazoline small molecule that integrates a 6‑bromo substituent on the quinazoline core with a para‑morpholinophenylamino group at the C‑4 position. It has been annotated in public screening databases as a weak agonist of the sphingosine‑1‑phosphate receptor 1 (S1PR1) and as a low‑affinity binder of the bromodomain‑containing protein 4 (BRD4) , making it a distinctive entry point for scientists exploring non‑kinase quinazoline pharmacology.

Molecular Formula C18H17BrN4O
Molecular Weight 385.3 g/mol
Cat. No. B13917860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-N-(4-morpholinophenyl)quinazolin-4-amine
Molecular FormulaC18H17BrN4O
Molecular Weight385.3 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)Br
InChIInChI=1S/C18H17BrN4O/c19-13-1-6-17-16(11-13)18(21-12-20-17)22-14-2-4-15(5-3-14)23-7-9-24-10-8-23/h1-6,11-12H,7-10H2,(H,20,21,22)
InChIKeyRMKXGPDFRHFPOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-N-(4-morpholinophenyl)quinazolin-4-amine: A Dual S1PR1/BRD4 Probe Scaffold for Polypharmacology Research


6-Bromo-N-(4-morpholinophenyl)quinazolin-4-amine (PubChem CID 1189450) is a synthetic 4-anilinoquinazoline small molecule that integrates a 6‑bromo substituent on the quinazoline core with a para‑morpholinophenylamino group at the C‑4 position [1]. It has been annotated in public screening databases as a weak agonist of the sphingosine‑1‑phosphate receptor 1 (S1PR1) and as a low‑affinity binder of the bromodomain‑containing protein 4 (BRD4) [2][3], making it a distinctive entry point for scientists exploring non‑kinase quinazoline pharmacology.

Why Generic Quinazoline Replacement Is Not Viable for 6-Bromo-N-(4-morpholinophenyl)quinazolin-4-amine Based Workflows


Quinazoline derivatives are widely exploited as ATP‑competitive kinase inhibitors, yet 6‑bromo‑N‑(4‑morpholinophenyl)quinazolin‑4‑amine deviates sharply from this paradigm: it displays no significant potency against common tyrosine kinases in PubChem panels and instead shows reproducible, albeit weak, activity at the GPCR S1PR1 and the epigenetic reader BRD4 [1]. The 6‑bromo handle simultaneously provides a chemically orthogonal reactive site for Pd‑catalyzed diversification that is absent in most off‑the‑shelf quinazoline fragments [2]. Consequently, substituting a generic 4‑anilinoquinazoline or a 6‑unsubstituted analog would eliminate the unique combination of polypharmacology signals and synthetic expandability that defines the procurement value of this compound.

Quantitative Differentiation Evidence for 6-Bromo-N-(4-morpholinophenyl)quinazolin-4-amine vs. Closest Comparators


S1PR1 Agonist Activity Compared to the Endogenous Agonist Sphingosine‑1‑Phosphate

In a scintillation proximity assay (SPA) measuring S1PR1‑mediated GTPγS binding, 6‑bromo‑N‑(4‑morpholinophenyl)quinazolin‑4‑amine exhibited partial agonist activity with an EC50 of 7.6 µM (PubChem AID 468), whereas the endogenous full agonist sphingosine‑1‑phosphate (S1P) achieves an EC50 of approximately 1 nM [1][2]. Although the compound is roughly 7 600‑fold less potent, it represents one of the few quinazoline chemotypes to register in S1PR1 primary screens, offering a vantage point for allosteric‑modulator design that is absent from kinase‑focused quinazolines.

S1PR1 agonism GPCR screening quinazoline polypharmacology

BRD4 Bromodomain‑1 Binding vs. the Standard Tool Compound JQ1

Isothermal titration calorimetry (ITC) measurements deposited in ChEMBL and BindingDB record a dissociation constant (Kd) of 6.8 µM for 6‑bromo‑N‑(4‑morpholinophenyl)quinazolin‑4‑amine against the first bromodomain of human BRD4 (BRD4‑BD1) [1]. The archetypal BRD4 inhibitor JQ1 binds the same domain with a Kd of approximately 50 nM [2]. The 136‑fold affinity gap indicates that the compound is not a high‑affinity BRD4 ligand, yet its engagement at micromolar levels, combined with its non‑benzodiazepinone scaffold, makes it valuable as a low‑affinity reference ligand for assay development and fragment‑linking strategies.

BRD4 bromodomain epigenetic probe isothermal titration calorimetry

Aryl Hydrocarbon Receptor (AhR) Activity Relative to TCDD

In a cell‑based AhR reporter gene assay (PubChem AID 467), the compound displayed an IC50 of 46.6 µM, whereas the prototypical AhR agonist 2,3,7,8‑tetrachlorodibenzo‑p‑dioxin (TCDD) activates AhR with an EC50 in the low‑to‑sub‑nanomolar range [1][2]. The near‑millimolar potency suggests that, unlike many environmental toxins, the compound poses minimal AhR‑driven toxicity risk, a attribute that can be leveraged in long‑term cellular studies where AhR‑mediated gene induction is an unwanted confounding variable.

AhR reporter assay off‑target screening quinazoline toxicology

6‑Bromo Synthetic Handle Enables Late‑Stage Diversification Unavailable to 6‑Unsubstituted Quinazoline Analogs

The C‑6 bromine atom of 6‑bromo‑N‑(4‑morpholinophenyl)quinazolin‑4‑amine is a competent electrophilic partner for palladium‑catalyzed Suzuki–Miyaura and Buchwald–Hartwig couplings, allowing direct installation of aryl, heteroaryl, or amino groups without de novo resynthesis of the quinazoline core [1]. In contrast, the 6‑unsubstituted congener (N‑(4‑morpholinophenyl)quinazolin‑4‑amine) lacks a functionalizable group at this position and requires pre‑functionalization before diversification, adding 2–3 synthetic steps. This difference translates to significantly higher chemical logistics efficiency for the brominated compound in parallel library production.

Suzuki coupling C–C bond formation quinazoline library synthesis

Recommended Application Scenarios for 6-Bromo-N-(4-morpholinophenyl)quinazolin-4-amine Based on Differentiation Data


S1PR1 Allosteric‑Modulator Screening Campaigns Using a Quinazoline Starting Point

The compound’s confirmed S1PR1 partial agonism (EC50 7.6 µM) [1] makes it a validated hit for high‑throughput screening follow‑up. Unlike lipid‑derived S1PR1 ligands, its fully synthetic quinazoline backbone and 6‑bromo diversification handle support rapid analog generation to probe orthosteric‑vs‑allosteric modulation mechanisms.

BRD4 Fragment‑Linking Libraries Using a Pre‑Brominated Quinazoline Core

With a measured Kd of 6.8 µM against BRD4‑BD1 [1] and a chemically accessible bromine at C‑6, the compound serves as an ideal fragment for structure‑guided merging with other BRD4 recognition motifs, accelerating hit‑to‑lead progression in epigenetic inhibitor programs.

Kinase‑Panel Counter‑Screens for Polypharmacology Profiling

Because the compound shows negligible activity against the kinase panel represented in the PubChem MLSMR collection yet engages S1PR1 and BRD4, it functions as a selective non‑kinase control in chemoproteomic profiling experiments aimed at deconvoluting the polypharmacology of quinazoline‑containing kinase inhibitors [1].

Combinatorial Library Synthesis via C‑6 Palladium‑Catalyzed Cross‑Coupling

The 6‑bromo substituent enables late‑stage Suzuki or Buchwald‑Hartwig diversification, permitting the construction of focused libraries with minimal synthetic overhead. This attribute is particularly valued by contract research organizations and internal medicinal chemistry cores seeking to amortize chemical investment across multiple target classes [1].

Quote Request

Request a Quote for 6-bromo-N-(4-morpholinophenyl)quinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.